![molecular formula C25H20N4O3 B2866937 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291842-60-8](/img/structure/B2866937.png)
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Molecular Structure Analysis
Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these, 1,3,4-oxadiazoles have been of the greatest interest .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazoles are diverse and can lead to a wide range of derivatives with potential antibacterial activity .
Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole moiety present in the compound is recognized for its anti-infective properties. Research has shown that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that our compound could be a potential candidate for developing new anti-infective drugs, especially in the fight against resistant microorganisms.
Anticancer Activity
Compounds with the 1,2,4-oxadiazole structure have been evaluated for their anticancer potential. For instance, derivatives have been tested against MCF-7 cell lines, a model for breast cancer research . The compound’s ability to inhibit cancer cell growth could be explored further to develop targeted therapies.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
The structural similarity of the compound to known PPAR agonists suggests its potential application in modulating lipid metabolism and energy homeostasis . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Agonists of PPAR can be used to treat conditions like diabetes and hyperlipidemia.
Sphingolipid Biosynthesis Inhibition
Sphingolipids play a crucial role in cell structure and signaling. Compounds that can modulate sphingolipid biosynthesis have applications in addressing diseases related to cell growth and apoptosis. The compound’s potential to inhibit sphingolipid biosynthesis could be leveraged in developing treatments for conditions such as neurodegenerative diseases .
Immunostimulating Activity
Derivatives of 1,2,4-oxadiazole have been identified with immunostimulating properties. The compound could be explored for its ability to enhance the immune response, which is beneficial in treating immunodeficiency disorders and in vaccine adjuvant development .
Antioxidant Potential
The antioxidant properties of 1,2,4-oxadiazole derivatives make them candidates for combating oxidative stress-related conditions. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. The compound’s antioxidant activity could be harnessed for therapeutic purposes .
Anti-Tuberculosis Agents
Given the anti-infective nature of 1,2,4-oxadiazoles, there is potential for the compound to act against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Developing new anti-tuberculosis drugs is crucial due to the emergence of drug-resistant strains .
Anti-Malarial Agents
The compound’s structural features may also be effective against Plasmodium falciparum, the parasite that causes malaria. With resistance to current anti-malarial drugs on the rise, there is a need for novel compounds that can serve as effective treatments .
Mechanism of Action
The derivatives of 1,3,4-oxadiazole have been found to exhibit a wide range of biological activities such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory . The mechanism of action often involves interactions with various enzymes and proteins that contribute to disease progression .
Future Directions
The field of 1,2,4-oxadiazole research is continuously evolving, with new synthetic methods and biological applications being discovered . The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the exploration of various mechanisms of action are all areas of ongoing research .
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-31-19-14-10-17(11-15-19)23-26-24(32-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)18-12-8-16(2)9-13-18/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAOLAYSRXQJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

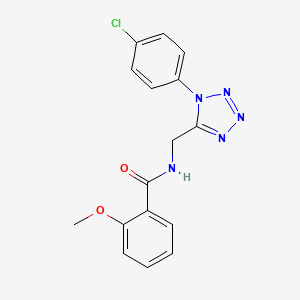
![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)


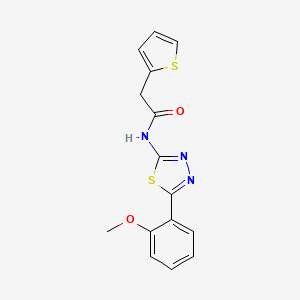
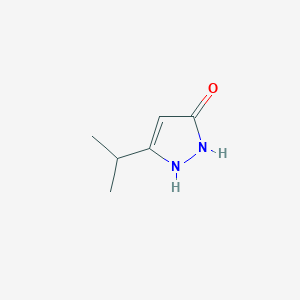
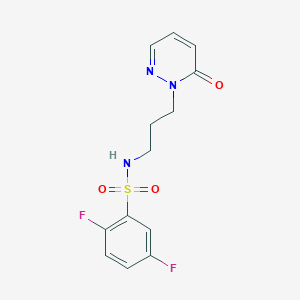
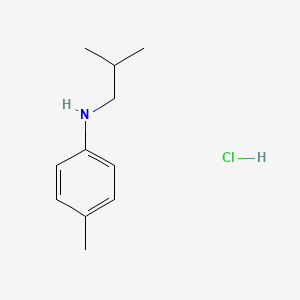
![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)
![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)
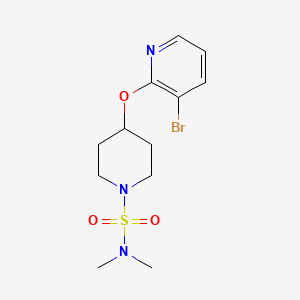
![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)